molecular formula C11H9N7OS B11040804 6-(2-methyl-1,3-oxazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-methyl-1,3-oxazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11040804
M. Wt: 287.30 g/mol
InChI Key: XIANNPROJMJJSX-UHFFFAOYSA-N
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Description

2-METHYL-4-[3-(1-METHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE is a complex heterocyclic compound that features multiple fused rings, including pyrazole, triazole, thiadiazole, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-[3-(1-METHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of Triazole Ring: The pyrazole derivative is then subjected to cyclization with thiosemicarbazide to form the triazole ring.

    Formation of Thiadiazole Ring: The triazole intermediate undergoes further cyclization with sulfur and a suitable oxidizing agent to form the thiadiazole ring.

    Formation of Oxazole Ring: Finally, the thiadiazole derivative is reacted with an α-haloketone under basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-[3-(1-METHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Mechanism of Action

The mechanism of action of 2-METHYL-4-[3-(1-METHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-4-[3-(1-METHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE is unique due to its complex fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9N7OS

Molecular Weight

287.30 g/mol

IUPAC Name

2-methyl-4-[3-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole

InChI

InChI=1S/C11H9N7OS/c1-6-13-8(5-19-6)10-16-18-9(14-15-11(18)20-10)7-3-12-17(2)4-7/h3-5H,1-2H3

InChI Key

XIANNPROJMJJSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C2=NN3C(=NN=C3S2)C4=CN(N=C4)C

Origin of Product

United States

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